molecular formula C25H15BrN2O3S B11656542 6-bromo-2-oxo-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide

6-bromo-2-oxo-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide

Cat. No.: B11656542
M. Wt: 503.4 g/mol
InChI Key: TUIFQRQAHUJKOY-UHFFFAOYSA-N
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Description

6-bromo-2-oxo-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide is a complex organic compound that features a chromene core, a thiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-oxo-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the bromo substituent. The thiazole ring is then synthesized and attached to the chromene core through a series of coupling reactions. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-oxo-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while nucleophilic substitution could result in a variety of substituted chromene derivatives .

Scientific Research Applications

6-bromo-2-oxo-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-2-oxo-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring and chromene core are believed to interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    6-bromo-2-oxo-N-[4-(2-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide: Similar structure but lacks the phenyl group on the thiazole ring.

    2-oxo-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide: Similar structure but lacks the bromo substituent.

Uniqueness

The presence of the bromo substituent and the phenyl group on the thiazole ring makes 6-bromo-2-oxo-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide unique. These structural features can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C25H15BrN2O3S

Molecular Weight

503.4 g/mol

IUPAC Name

6-bromo-2-oxo-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]chromene-3-carboxamide

InChI

InChI=1S/C25H15BrN2O3S/c26-18-8-11-22-17(12-18)13-20(25(30)31-22)23(29)27-19-9-6-15(7-10-19)21-14-32-24(28-21)16-4-2-1-3-5-16/h1-14H,(H,27,29)

InChI Key

TUIFQRQAHUJKOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=CC(=C5)Br)OC4=O

Origin of Product

United States

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